1-(2-methylphenyl)-3-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}urea
描述
属性
IUPAC Name |
1-(2-methylphenyl)-3-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O/c1-12-6-2-4-8-14(12)25-18(27)23-11-10-16-24-15-9-5-3-7-13(15)17(26-16)19(20,21)22/h2,4,6,8H,3,5,7,9-11H2,1H3,(H2,23,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJGXRMTWLDNQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCC2=NC3=C(CCCC3)C(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methylphenyl)-3-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}urea typically involves multiple steps. One common approach is to start with the preparation of the quinazoline core, followed by the introduction of the trifluoromethyl group and the o-tolyl group. The final step involves the formation of the urea linkage.
Industrial Production Methods
Industrial production methods for this compound may involve the use of organometallic catalysts to facilitate the coupling reactions required for its synthesis. These methods are optimized for high yield and purity, often employing palladium or nickel catalysts .
化学反应分析
Types of Reactions
1-(2-methylphenyl)-3-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}urea can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the quinazoline core or other functional groups.
Substitution: This reaction can replace one functional group with another, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce halogen atoms into the molecule .
科学研究应用
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that compounds similar to 1-(2-methylphenyl)-3-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}urea exhibit significant anticancer properties. Studies have shown that such compounds can inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, derivatives have been tested against breast and lung cancer cells with promising results .
- Cyclic Nucleotide Phosphodiesterase Inhibition : The compound may act as an inhibitor of cyclic nucleotide phosphodiesterases (PDEs), which are crucial in regulating intracellular levels of cyclic AMP and cyclic GMP. This inhibition can lead to enhanced signaling pathways involved in various physiological processes, including vasodilation and neurotransmission .
- Neuroprotective Effects : There is emerging evidence suggesting that related compounds could have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve the modulation of oxidative stress and inflammation pathways .
Agricultural Applications
- Herbicide Development : The unique structure of this compound presents opportunities for developing novel herbicides. The trifluoromethyl group is known to enhance herbicidal activity by improving the compound's stability and efficacy against target weeds .
- Pesticide Formulations : Similar compounds are being explored as potential pesticides due to their ability to disrupt pest metabolism or reproduction. The incorporation of such compounds into formulations could lead to more effective pest control strategies with reduced environmental impact .
Case Studies
- Anticancer Research : A study published in a peer-reviewed journal evaluated the effects of a derivative of this compound on various cancer cell lines. The results demonstrated a significant reduction in cell viability at low micromolar concentrations, highlighting its potential as a lead compound for further drug development .
- Pesticide Efficacy Trials : Field trials conducted on crops treated with formulations containing derivatives of this compound showed enhanced weed control compared to traditional herbicides. The trials indicated not only improved efficacy but also a favorable safety profile for non-target organisms .
作用机制
The mechanism of action of 1-(2-methylphenyl)-3-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}urea involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biological pathways. The trifluoromethyl group is known to enhance the compound’s binding affinity to its targets, thereby increasing its potency .
相似化合物的比较
Comparison with Structural Analogs
Core Structural Features
The compound’s distinct features include:
- Tetrahydroquinazoline core : Unlike thiazole- or triazole-based analogs (e.g., compounds in ), the tetrahydroquinazoline ring may confer unique conformational stability and binding interactions.
- Trifluoromethyl substitution: The -CF₃ group at position 4 of the quinazoline is critical for enhancing electron-withdrawing effects and bioavailability, a trend observed in other trifluoromethylated quinazolinones with anticancer activity .
- 2-Methylphenyl urea : The ortho-methyl group on the phenyl ring may sterically hinder enzymatic degradation, improving metabolic stability compared to unsubstituted phenyl derivatives.
Data Tables: Key Comparisons
Table 2. Impact of Substituents on Activity
| Substituent | Observed Effect (Analog Studies) | Relevance to Target Compound |
|---|---|---|
| Trifluoromethyl (-CF₃) | Enhances lipophilicity, kinase inhibition | Likely improves target affinity |
| 2-Methylphenyl | Steric protection, metabolic stability | May extend half-life |
| Urea linkage | Hydrogen bonding, bioavailability | Critical for target interaction |
生物活性
The compound 1-(2-methylphenyl)-3-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}urea is a complex organic molecule characterized by its unique structural features, which include a urea moiety and a trifluoromethyl-substituted tetrahydroquinazoline. This article explores the biological activities associated with this compound, emphasizing its potential therapeutic applications based on existing research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 353.37 g/mol. The trifluoromethyl group enhances the lipophilicity and biological activity of the molecule compared to its non-fluorinated analogs.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Anticancer : Many urea derivatives have shown potential as anticancer agents by inducing apoptosis in tumor cells.
- Antimicrobial : The presence of trifluoromethyl groups can enhance the antimicrobial properties of compounds by improving their interaction with microbial targets.
- Anti-inflammatory : Some related compounds have demonstrated significant anti-inflammatory effects through inhibition of key enzymes involved in inflammatory pathways.
Structure-Activity Relationship (SAR)
The biological activity of this compound may be influenced by:
- Trifluoromethyl Substitution : Enhances potency and selectivity against specific biological targets.
- Urea Moiety : Provides a scaffold for interaction with various receptors and enzymes.
Comparison of Related Compounds
| Compound Name | Structural Highlights | Biological Activity |
|---|---|---|
| This compound | Urea + Trifluoromethyl Tetrahydroquinazoline | Anticancer, Antimicrobial |
| N,N-Dimethylurea | Simple urea structure | Moderate antimicrobial |
| Sulfonylureas | Urea + Sulfonyl group | Antidiabetic, Anticancer |
Case Studies and Research Findings
- Anticancer Activity :
- Antimicrobial Effects :
- Anti-inflammatory Mechanisms :
常见问题
Q. What synthetic strategies are recommended for preparing 1-(2-methylphenyl)-3-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}urea?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the tetrahydroquinazoline core via cyclization of a trifluoromethyl-substituted precursor under acidic conditions .
- Step 2 : Introduction of the ethyl linker through nucleophilic substitution or coupling reactions (e.g., using 2-chloroethylurea intermediates) .
- Step 3 : Urea bridge formation by reacting the tetrahydroquinazoline-ethyl intermediate with 2-methylphenyl isocyanate in anhydrous dichloromethane or acetonitrile .
- Key Considerations : Use of anhydrous solvents, inert atmosphere (N₂/Ar), and catalysts like triethylamine to enhance yields .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹⁹F NMR to verify substituent positions (e.g., trifluoromethyl group at δ ~ -60 ppm in ¹⁹F NMR) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ peak matching theoretical mass within 3 ppm error) .
- Chromatography : TLC (Rf values) and HPLC (≥95% purity) to assess purity .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Methodological Answer :
- Antimicrobial Screening : Broth microdilution assays to determine MIC values against bacterial/fungal strains (e.g., S. aureus, C. albicans) with fluconazole as a positive control .
- Anticancer Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values and dose-dependent apoptosis via flow cytometry .
Advanced Research Questions
Q. How can structural modifications enhance its target selectivity in kinase inhibition?
- Methodological Answer :
- SAR Studies : Modify substituents on the tetrahydroquinazoline (e.g., replace trifluoromethyl with cyano or methoxy groups) and evaluate binding affinity via kinase inhibition assays .
- Computational Docking : Use molecular modeling (e.g., AutoDock Vina) to predict interactions with ATP-binding pockets in kinases (e.g., EGFR, VEGFR2) .
- Case Study : Derivatives with bulkier substituents showed reduced off-target effects in kinase panels, as seen in pyrido[4,3-h]quinazoline analogs .
Q. What experimental designs address contradictory bioactivity data across cell lines?
- Methodological Answer :
- Hypothesis Testing : Compare pharmacokinetic properties (e.g., LogP, solubility) to explain variability. For example, poor solubility may reduce efficacy in certain cell lines .
- Mechanistic Profiling : Perform transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify differential pathway activation (e.g., apoptosis vs. autophagy) .
- Data Normalization : Use Z-score normalization for IC₅₀ values across cell lines to control for inherent resistance mechanisms .
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer :
- DOE (Design of Experiments) : Apply Bayesian optimization or heuristic algorithms to screen solvent/base combinations (e.g., DMF vs. DCM, triethylamine vs. DBU) .
- Catalyst Screening : Test Pd/C or CuI for coupling steps; microwave-assisted synthesis reduced reaction time by 40% in similar urea derivatives .
- Case Study : A 63% yield improvement was achieved for a tetrazine-urea analog by optimizing stoichiometry and gradient chromatography .
Q. What advanced techniques elucidate its mechanism of action in enzyme inhibition?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., dihydrofolate reductase) to resolve binding modes .
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔG, ΔH) to distinguish competitive vs. allosteric inhibition .
- Kinetic Studies : Use Lineweaver-Burk plots to identify inhibition type (e.g., uncompetitive inhibition observed in oxadiazole-urea analogs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
